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Methyl 4-ethynyl-3-hydroxybenzoate

Cat. No.: B8667274
M. Wt: 176.17 g/mol
InChI Key: KLHOANYPMNIIHW-UHFFFAOYSA-N
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Description

Significance of Phenolic Esters in Organic Chemistry

Phenolic esters are esters where the hydroxyl group of a phenol (B47542) is acylated. rsc.org Phenols are generally more acidic than aliphatic alcohols, with pKa values typically between 10 and 12. wikipedia.org This acidity influences their reactivity in esterification reactions. wikipedia.org The modification of phenolic compounds through esterification is a primary method to alter their properties, often improving their biological activity or solubility in different media. nih.gov For instance, esterification of phenolic acids can enhance their antioxidant activity in lipid-based systems. researchgate.net This process is crucial for creating high-value chemicals from lignin-derived molecules, which has both economic and environmental benefits. rsc.org Phenolic esters themselves are reactive and prone to hydrolysis. wikipedia.org

Role of Ethynyl (B1212043) Moieties in Synthetic and Materials Chemistry

The ethynyl group (–C≡CH), a terminal alkyne, is a highly versatile functional group in organic synthesis. nih.gov Due to its structural simplicity and high reactivity, acetylene (B1199291) and its derivatives serve as fundamental building blocks for creating more complex molecules. nih.gov The linear geometry of the acetylene linker is a key feature, providing rigidity and rotational freedom in molecular structures. chemrxiv.org This property is exploited in the design of molecular machines like nanorotors. chemrxiv.org

In materials science, ethynyl moieties are incorporated into polymers to create materials with specific electronic and optical properties. For example, they are used in derivatized poly(3,4-ethylenedioxythiophene) (PEDOT) for applications in bioelectronics. acs.org The ethynyl group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a simple and efficient method for attaching molecules to surfaces or other molecules, crucial for developing functional bioelectronic devices. acs.org The ethynyl group can also serve as a bioisostere for other chemical groups, like halogens, in medicinal chemistry to improve a molecule's properties. nih.gov

Positional Isomerism and Structural Specificity of Methyl 4-ethynyl-3-hydroxybenzoate

This compound is a disubstituted methyl benzoate (B1203000), featuring both an ethynyl and a hydroxyl group on the aromatic ring in addition to the methyl ester group. Its specific structure, with the ethynyl group at position 4 and the hydroxyl group at position 3, dictates its unique chemical properties and differentiates it from its various positional isomers.

The position of the ethynyl group on the benzoate ring significantly influences the molecule's properties. This compound can be distinguished from other ethynylbenzoate isomers by the location of this group and the presence and position of other substituents. For example, Methyl 4-ethynylbenzoate lacks the hydroxyl group, which alters its polarity, solubility, and potential for hydrogen bonding. sigmaaldrich.com

Table 1: Comparison of this compound with a Related Ethynylbenzoate Isomer

FeatureThis compoundMethyl 4-ethynylbenzoate
Molecular Formula C₁₀H₈O₃C₁₀H₈O₂ sigmaaldrich.com
Molecular Weight 176.17 g/mol 160.17 g/mol sigmaaldrich.com
Functional Groups Methyl Ester, Hydroxyl, EthynylMethyl Ester, Ethynyl sigmaaldrich.com
CAS Number Not available3034-86-4 sigmaaldrich.com
Physical Form -Solid sigmaaldrich.com
Melting Point -88-95 °C sigmaaldrich.com

Data for this compound is theoretical.

Similarly, the arrangement of the hydroxyl and ester groups relative to each other and to the ethynyl group is critical. This compound is an isomer of other hydroxylated methyl benzoates. For instance, the common compound Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) has the hydroxyl group at the para position relative to the ester, and lacks the ethynyl group entirely. sigmaaldrich.comnih.gov This difference in substitution pattern leads to vastly different chemical reactivity and potential applications. The presence of the ethynyl group in this compound opens up possibilities for reactions like cycloadditions, which are not available to simple hydroxybenzoate esters like methylparaben. acs.org

Table 2: Comparison of this compound with Related Hydroxybenzoate Esters

FeatureThis compoundMethyl 4-hydroxybenzoateMethyl 3-hydroxybenzoate
Molecular Formula C₁₀H₈O₃C₈H₈O₃ sigmaaldrich.comC₈H₈O₃ prepchem.com
Molecular Weight 176.17 g/mol 152.15 g/mol sigmaaldrich.com152.15 g/mol prepchem.com
Functional Groups Methyl Ester, Hydroxyl, EthynylMethyl Ester, Hydroxyl sigmaaldrich.comMethyl Ester, Hydroxyl prepchem.com
CAS Number Not available99-76-3 sigmaaldrich.com490-79-2 (for m-Hydroxybenzoic acid) prepchem.com
Melting Point -125-128 °C sigmaaldrich.com71-73 °C prepchem.com
Synonyms -Methylparaben, Nipagin M wikipedia.org-

Data for this compound is theoretical. Data for Methyl 3-hydroxybenzoate is for the synthesized solid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B8667274 Methyl 4-ethynyl-3-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 4-ethynyl-3-hydroxybenzoate

InChI

InChI=1S/C10H8O3/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h1,4-6,11H,2H3

InChI Key

KLHOANYPMNIIHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C)O

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Ethynyl 3 Hydroxybenzoate and Its Analogues

Esterification Reactions for Benzoate (B1203000) Synthesis

The initial step in the synthesis of the target molecule often involves the esterification of a substituted benzoic acid. In this case, the precursor is typically 3-hydroxy-4-iodobenzoic acid. sigmaaldrich.com The esterification process converts the carboxylic acid group into a methyl ester.

One common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid. For instance, 3-hydroxybenzoic acid can be dissolved in methanol and refluxed with a catalytic amount of HCl to yield methyl 3-hydroxybenzoate. prepchem.com A similar approach can be applied to 4-fluoro-3-hydroxy-benzoic acid, where it is dissolved in methanol, cooled, and then treated with thionyl chloride before being heated.

Alternatively, esterification of hydroxybenzoic acids can be achieved by reacting them with a halogenated compound, like an alkyl halide, in a homogeneous liquid phase with a non-quaternizable tertiary amine. google.com This method aims to minimize the competing O-alkylation of the phenolic hydroxyl group. google.com For example, 4-hydroxybenzoic acid has been successfully esterified with benzyl (B1604629) chloride using N,N-diisopropylethylamine at 70°C. google.com

The resulting product of the esterification of 3-hydroxy-4-iodobenzoic acid is methyl 3-hydroxy-4-iodobenzoate. nih.govbldpharm.comfishersci.com

Introduction of the Ethynyl (B1212043) Group via Cross-Coupling Reactions

With the methyl benzoate scaffold in hand, the next crucial step is the introduction of the ethynyl group at the 4-position of the benzene (B151609) ring. This is most commonly achieved through a Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

Sonogashira Coupling Protocols

The Sonogashira coupling is widely employed due to its reliability and mild reaction conditions, which often include room temperature reactions in aqueous media with a mild base. wikipedia.org

The Sonogashira reaction traditionally relies on a palladium(0) catalyst. libretexts.org While palladium(II) salts like PdCl₂(PPh₃)₂ are often used as the catalyst precursor, they are reduced in situ to the active palladium(0) species. youtube.com Common palladium sources include Pd(PPh₃)₄ and Pd(dppf)Cl₂. libretexts.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com

The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. Bulky phosphine (B1218219) ligands are often required to generate reactive, coordinatively unsaturated palladium(0) complexes. youtube.com

A key feature of the classic Sonogashira reaction is the use of a copper(I) salt, such as copper(I) iodide (CuI), as a co-catalyst. wikipedia.orgnih.gov The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov The use of a copper co-catalyst generally increases the reaction's reactivity, allowing it to proceed under milder conditions. wikipedia.org However, the presence of copper can sometimes lead to the undesirable formation of alkyne dimers through Glaser coupling. wikipedia.org

In some cases, copper-catalyzed Sonogashira-type reactions have been developed under palladium-free conditions for coupling aryl iodides with terminal alkynes, offering an alternative and potentially more cost-effective method. acs.org Visible light has also been utilized to promote copper-catalyzed Sonogashira-type reactions. dp.tech

Optimizing reaction conditions is critical for achieving high yields and selectivity in Sonogashira couplings. numberanalytics.com Key parameters that can be adjusted include the solvent, temperature, base, and the specific catalyst and co-catalyst system used. numberanalytics.comsci-hub.se

Solvent: The choice of solvent can significantly impact the reaction rate and outcome. numberanalytics.com Polar aprotic solvents like DMF and DMSO can stabilize ionic intermediates, while non-polar solvents such as toluene (B28343) and THF may be preferred for sensitive substrates. numberanalytics.com

Temperature: Reaction temperature is another crucial factor. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts or catalyst deactivation. numberanalytics.comnih.gov Finding the optimal temperature is essential for balancing reaction speed and selectivity. numberanalytics.com

Base: A base, typically an amine like triethylamine (B128534) or diethylamine, is required to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org

Catalyst System: The choice and loading of the palladium catalyst and copper co-catalyst have a major impact on the process performance. sci-hub.se Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize these and other process parameters to maximize yield and purity while minimizing reaction time. sci-hub.se For instance, in the synthesis of a pharmaceutical intermediate, a 16% increase in yield and a reduction in reaction time from 28 to 3 hours were achieved through such optimization. sci-hub.se

Strategies for Hydroxyl Group Incorporation and Manipulation

The hydroxyl group is present in the starting material, 3-hydroxy-4-iodobenzoic acid. sigmaaldrich.com However, in some synthetic strategies, it may be necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions, particularly the Sonogashira coupling. Protection can be achieved using various standard protecting groups for phenols. After the desired transformations are complete, the protecting group can be removed to reveal the free hydroxyl group in the final product. The choice of protecting group and the deprotection conditions must be compatible with the other functional groups present in the molecule.

Multi-Step Synthesis Pathways from Simpler Precursors

The preparation of Methyl 4-ethynyl-3-hydroxybenzoate is typically achieved through a multi-step synthetic sequence starting from readily available precursors. A common and logical pathway commences with m-hydroxybenzoic acid, which undergoes a series of transformations including esterification, regioselective halogenation, and a palladium-catalyzed cross-coupling reaction.

The initial step involves the esterification of m-hydroxybenzoic acid to form methyl 3-hydroxybenzoate. This reaction is often carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid. prepchem.comekb.eg

Subsequently, a halogen, typically iodine, is introduced at the 4-position of the benzene ring. This is a critical step that dictates the final substitution pattern. The resulting intermediate, methyl 3-hydroxy-4-iodobenzoate, is a key precursor for the introduction of the ethynyl group. bldpharm.comfishersci.com The availability of this intermediate from commercial suppliers confirms the viability of this synthetic route.

The ethynyl group is then installed via a Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This powerful carbon-carbon bond-forming reaction couples the aryl iodide with a terminal alkyne. To prevent self-coupling of the terminal alkyne and other side reactions, a protected alkyne such as trimethylsilylacetylene (B32187) is commonly used. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org

The final step in this synthetic sequence is the removal of the silyl (B83357) protecting group from the alkyne. This deprotection is typically achieved under mild conditions, for instance, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by basic hydrolysis, to yield the desired product, this compound.

A representative multi-step synthesis is detailed in the table below:

StepStarting MaterialReagents and ConditionsProduct
1. Esterificationm-Hydroxybenzoic acidMethanol (CH₃OH), catalytic HCl, refluxMethyl 3-hydroxybenzoate
2. IodinationMethyl 3-hydroxybenzoateIodine (I₂), an oxidizing agent (e.g., HIO₃ or NIS), solvent (e.g., acetic acid)Methyl 3-hydroxy-4-iodobenzoate
3. Sonogashira CouplingMethyl 3-hydroxy-4-iodobenzoateTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, base (e.g., Et₃N), solvent (e.g., THF/DMF)Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate
4. DeprotectionMethyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoateTetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOHThis compound

This table presents a generalized synthetic pathway. Specific reaction conditions and yields may vary based on the detailed experimental procedures employed.

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of this compound is highly dependent on controlling the chemo- and regioselectivity at various stages of the reaction sequence.

Regioselectivity in Halogenation:

The introduction of a halogen at the 4-position of methyl 3-hydroxybenzoate is a key regioselective transformation. The hydroxyl group is an activating ortho-, para-directing group, while the methyl ester group is a deactivating meta-directing group. The 4-position is para to the strongly activating hydroxyl group and meta to the deactivating ester group. This alignment of directing effects strongly favors the electrophilic substitution at the 4-position over other possible positions (2, 5, and 6). Careful selection of the halogenating agent and reaction conditions is crucial to maximize the yield of the desired 4-halo isomer and minimize the formation of other regioisomers. For instance, the use of N-iodosuccinimide (NIS) can provide good regioselectivity for iodination.

Chemoselectivity in Sonogashira Coupling:

The Sonogashira coupling reaction must be chemoselective, meaning the palladium catalyst should selectively facilitate the coupling between the aryl iodide and the terminal alkyne without promoting unwanted side reactions involving the other functional groups present in the molecule, namely the hydroxyl and the methyl ester groups. The robustness of the Sonogashira coupling allows for the tolerance of a wide range of functional groups, making it an ideal choice for this transformation. libretexts.org The use of a protected alkyne, such as trimethylsilylacetylene, further enhances the chemoselectivity by preventing the dimerization of the terminal alkyne (Glaser coupling), which can be a significant side reaction under certain conditions.

The table below summarizes the key selectivity considerations:

Reaction StepType of SelectivityKey Functional GroupsDesired Outcome
HalogenationRegioselectivity-OH (ortho, para-director), -COOCH₃ (meta-director)Substitution at the 4-position
Sonogashira CouplingChemoselectivity-I, -C≡CH, -OH, -COOCH₃Selective C-C bond formation between the aryl iodide and the alkyne
Sonogashira CouplingChemoselectivityTerminal AlkynePrevention of alkyne self-coupling by using a protecting group

The strategic application of these principles of selectivity is fundamental to achieving an efficient and high-yielding synthesis of this compound and its analogues.

Chemical Transformations and Derivatization Strategies

Functionalization of the Ethynyl (B1212043) Group

The ethynyl group is a versatile handle for a multitude of chemical reactions, most notably cycloadditions.

The terminal alkyne of Methyl 4-ethynyl-3-hydroxybenzoate is an ideal substrate for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry". wikipedia.orgrsc.org This reaction is highly efficient and regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for the derivatization of complex molecules. nih.gov

The general scheme for the CuAAC reaction involves the reaction of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. nih.gov The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker or a pharmacophore in medicinal chemistry applications. rsc.org

Table 1: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

FeatureDescription
Reactants Terminal alkyne (e.g., this compound), Organic azide
Catalyst Copper(I) source (e.g., CuI, CuBr, or in situ from CuSO₄ + sodium ascorbate)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer)
Reaction Conditions Mild, often at room temperature in various solvents, including water
Advantages High yields, broad functional group tolerance, formation of a stable triazole linkage

The presence of the phenolic hydroxyl group and the ester in this compound are generally well-tolerated in CuAAC reactions, allowing for the specific functionalization of the ethynyl group without the need for protecting groups. nih.gov This enables the straightforward conjugation of this molecule to a wide array of other molecules, including biomolecules, polymers, and fluorescent tags, that have been functionalized with an azide group. rsc.org

Beyond the CuAAC, the ethynyl group can also participate in other types of cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, to form various cyclic structures. libretexts.orglibretexts.org For instance, metal-centered cycloadditions can be employed to create novel organometallic complexes. wikipedia.org The Dötz benzannulation, a formal [3+2+1] cycloaddition, could potentially be used to construct a new benzene (B151609) ring fused to the existing scaffold. wikipedia.org

Modifications at the Ester Moiety

The methyl ester group of this compound provides another avenue for chemical modification, primarily through transesterification.

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.edu For this compound, this reaction would involve exchanging the methyl group for a different alkyl or aryl group from the corresponding alcohol. The reaction is typically catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). ucla.edu The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol reactant. ucla.educabidigitallibrary.org

For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would produce Ethyl 4-ethynyl-3-hydroxybenzoate and methanol (B129727). ucla.edu Solid acid catalysts, such as zirconium-based catalysts, have also been developed for the transesterification of methyl benzoates, offering potential advantages in terms of catalyst recovery and reuse. researchgate.netmdpi.com

Hydrolysis to Carboxylic Acids

The conversion of the methyl ester in this compound to its corresponding carboxylic acid, 4-ethynyl-3-hydroxybenzoic acid, is a fundamental transformation. This reaction is typically achieved through hydrolysis, a process that cleaves the ester bond. The hydrolysis can be catalyzed by either acid or base, with base-mediated saponification being a common and often more efficient method for esters of this type.

In a typical laboratory procedure, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol or ethanol to ensure solubility. chemspider.com Heating the mixture under reflux accelerates the reaction. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. A subsequent acidification step with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, which often precipitates from the aqueous solution. chemspider.com

The general mechanism for base-catalyzed hydrolysis is as follows:

Saponification: The hydroxide ion (OH⁻) attacks the ester's carbonyl carbon.

Formation of Tetrahedral Intermediate: An unstable intermediate is formed.

Leaving Group Departure: The methoxide (B1231860) ion (CH₃O⁻) is expelled.

Proton Transfer: The methoxide ion deprotonates the newly formed carboxylic acid, creating a carboxylate salt and methanol.

Acidification: Addition of acid (e.g., HCl) protonates the carboxylate salt to yield the neutral carboxylic acid.

This transformation is analogous to the hydrolysis of parabens (esters of 4-hydroxybenzoic acid), where the ester linkage is cleaved to produce 4-hydroxybenzoic acid as the initial step in their degradation. nih.gov For this compound, this reaction is crucial for synthesizing derivatives where a free carboxylic acid is required for further coupling reactions, such as amide bond formation.

Table 1: Representative Conditions for Ester Hydrolysis

ReagentsSolventConditionsProductYield
Sodium Hydroxide (NaOH)Water/MethanolReflux, 4h4-ethynyl-3-hydroxybenzoic acidHigh (e.g., >90%)
Potassium Hydroxide (KOH)Water/EthanolStirring at elevated temp.4-ethynyl-3-hydroxybenzoic acidHigh

Aromatic Ring Functionalization

The benzene ring of this compound is substituted with three distinct groups: a hydroxyl (-OH), an ethynyl (-C≡CH), and a methyl carboxylate (-COOCH₃). The interplay of their electronic effects governs the reactivity and regioselectivity of further functionalization on the aromatic ring.

-OH (Hydroxyl) group: A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.

-COOCH₃ (Methyl Ester) group: A deactivating group and a meta-director due to its -I (inductive) and -R effects.

-C≡CH (Ethynyl) group: A weakly deactivating group and a meta-director.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. libretexts.org For this compound, the directing effects of the existing substituents determine the position of the incoming electrophile.

The positions on the ring are numbered as follows:

C1: -COOCH₃

C2: Unsubstituted

C3: -OH

C4: -C≡CH

C5: Unsubstituted

C6: Unsubstituted

The hydroxyl group at C3 strongly directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). However, the C4 position is already occupied by the ethynyl group. Therefore, the most favored positions for electrophilic attack are C2 and C6.

Attack at C2: This position is ortho to the activating -OH group and meta to the deactivating -COOCH₃ group. This is a sterically accessible and electronically favorable position.

Attack at C6: This position is also ortho to the activating -OH group and meta to the deactivating -C≡CH group.

Attack at C5: This position is meta to the -OH group and ortho to the -C≡CH group, making it electronically disfavored.

Considering the combined effects, electrophilic substitution is most likely to occur at the C2 and C6 positions. The reaction of methyl benzoate (B1203000) with nitric and sulfuric acid to yield methyl 3-nitrobenzoate demonstrates the meta-directing nature of the ester group. aiinmr.com In the case of this compound, the hydroxyl group's directing effect will override the weaker directors, favoring substitution at C2 and C6.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s)Rationale
NitrationHNO₃, H₂SO₄Methyl 2-nitro-4-ethynyl-3-hydroxybenzoate and Methyl 6-nitro-4-ethynyl-3-hydroxybenzoateThe -OH group is a powerful ortho, para-director, activating positions 2 and 6.
BrominationBr₂, FeBr₃Methyl 2-bromo-4-ethynyl-3-hydroxybenzoate and Methyl 6-bromo-4-ethynyl-3-hydroxybenzoateThe -OH group directs the electrophile (Br⁺) to the available ortho positions.
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction may be complex due to coordination of AlCl₃ with the -OH and ester groups.The Lewis acid catalyst can react with the basic sites on the substrate, potentially deactivating the ring.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov To perform Suzuki or Heck reactions on the aromatic ring of this compound, a leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf), must first be installed on the ring. This can be achieved via electrophilic halogenation, as described previously, to produce, for example, Methyl 2-bromo-4-ethynyl-3-hydroxybenzoate.

Suzuki Coupling: This reaction couples an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.gov Starting with a halogenated derivative of this compound, a new aryl or vinyl group can be introduced onto the ring.

Example Reaction: The coupling of Methyl 2-bromo-4-ethynyl-3-hydroxybenzoate with phenylboronic acid, catalyzed by a palladium(0) complex such as Pd(PPh₃)₄ and a base like potassium carbonate (K₂CO₃), would yield Methyl 4-ethynyl-3-hydroxy-2-phenylbenzoate.

Heck Coupling: This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by palladium. If a bromo-derivative of this compound were reacted with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base, a stilbene-like moiety would be introduced on the aromatic ring.

The terminal alkyne (-C≡CH) itself is also a reactive handle for other important metal-catalyzed reactions, most notably the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides.

Table 3: Potential Metal-Catalyzed Coupling Reactions of a Halogenated Derivative

Reaction TypeSubstrateCoupling PartnerCatalyst/BaseProduct
Suzuki CouplingMethyl 2-bromo-4-ethynyl-3-hydroxybenzoatePhenylboronic AcidPd(PPh₃)₄ / K₂CO₃Methyl 4-ethynyl-3-hydroxy-[1,1'-biphenyl]-2-carboxylate
Heck CouplingMethyl 6-bromo-4-ethynyl-3-hydroxybenzoateStyrenePd(OAc)₂ / PPh₃ / Et₃NMethyl 6-(2-phenylethenyl)-4-ethynyl-3-hydroxybenzoate

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of methyl 4-ethynyl-3-hydroxybenzoate. By analyzing the chemical shifts, coupling constants, and correlations, a definitive structural assignment can be made.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the various hydrogen atoms within the molecule. The ¹H NMR spectrum of a related compound, methyl 3-hydroxybenzoate, shows distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. For instance, in deuterated chloroform (B151607) (CDCl₃), the methyl protons of a similar benzoate (B1203000) ester typically appear as a singlet around 3.8-3.9 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the range of 7.0-8.0 ppm, which are influenced by their positions on the benzene (B151609) ring and their coupling with adjacent protons. The hydroxyl proton often presents as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃~3.9sN/A
Ar-H~7.0-8.0m-
-OHVariable, broad singlet
C≡C-H~3.0-3.5, singlet

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For methyl 3-hydroxybenzoate, the carbonyl carbon of the ester group is typically observed downfield, around 165-170 ppm. The aromatic carbons appear in the range of 115-160 ppm, with the carbon bearing the hydroxyl group resonating at a higher chemical shift compared to the others. The methyl carbon of the ester group gives a signal around 52 ppm. rsc.orgchemicalbook.com

For this compound, the two sp-hybridized carbons of the ethynyl (B1212043) group would be expected to resonate in the range of 70-90 ppm. The specific chemical shifts of the aromatic carbons would be influenced by the presence of the ethynyl and hydroxyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C=O~166
Ar-C~110-160
-OCH₃~52
-C≡C-~80-90

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for unambiguously assigning proton and carbon signals. A COSY spectrum reveals correlations between coupled protons, helping to delineate the spin systems within the aromatic ring. An HSQC spectrum correlates each proton with its directly attached carbon, which is invaluable for assigning the resonances of the aromatic carbons. While specific 2D NMR data for this compound was not found, these techniques are standard practice for the structural confirmation of novel organic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like methyl benzoate derivatives. In a typical GC-MS analysis, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule. For a related compound, methyl 3-hydroxybenzoate, derivatization with a silylating agent is often performed before GC-MS analysis to increase its volatility. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent ion and its fragments. This is a definitive method for confirming the molecular formula of a newly synthesized compound. For this compound (C₁₀H₈O₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its composition.

Vibrational Spectroscopy

No experimental or computational FT-IR data for this compound has been reported in the available scientific literature.

Specific FT-Raman spectroscopic data for this compound is currently unavailable in published research.

Electronic Spectroscopy

There is no available information on the UV-Vis absorption spectrum of this compound in the scientific literature.

The fluorescence properties of this compound have not been documented in any accessible research.

Crystallographic Analysis and Solid State Investigations

Single Crystal X-ray Diffraction (SC-XRD) for Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on Methyl 4-hydroxybenzoate (B8730719) have successfully elucidated its molecular structure and packing.

In a notable study, the single crystal X-ray structure of Methyl 4-hydroxybenzoate was determined at a low temperature of 120 K. nih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group Cc. nih.gov The asymmetric unit was found to contain three crystallographically independent molecules (Z' = 3). plos.org The presence of a Z' = 3 phase is sometimes associated with a preference for local symmetry elements within the crystal structure. plos.org The hydrogen atoms in the structure were refined using a riding model. nih.gov

Crystal Data and Structure Refinement for Methyl 4-hydroxybenzoate

ParameterValue nih.gov
Empirical FormulaC₈H₈O₃
Formula Weight152.15
Temperature120 K
Crystal SystemMonoclinic
Space GroupCc
a (Å)12.9874(7)
b (Å)17.2522(7)
c (Å)10.8435(5)
β (°)119.225(2)
Volume (ų)2119.1(2)
Z12

Polymorphism and Crystal Engineering

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences. Crystal engineering seeks to understand and control these forms by manipulating intermolecular interactions.

Methyl 4-hydroxybenzoate is known to exhibit polymorphism. nih.gov As early as the 1930s, different solid forms were noted based on melting points. nih.gov At least four distinct polymorphic modifications have been identified and characterized using techniques like thermomicroscopy, infrared spectroscopy, and X-ray crystallography. nih.gov These forms are often obtained through different crystallization conditions, such as recrystallization from various solvents (ethanol, methanol), temperature-controlled sublimation, or crystallization from a melt. plos.org

All known polymorphs of Methyl 4-hydroxybenzoate crystallize in the monoclinic system. The stable form (Form I) and a metastable form (Form III) crystallize in the Cc space group, while two other metastable forms (II and IV) crystallize in the P2₁/c space group. plos.org

The different polymorphic forms of Methyl 4-hydroxybenzoate arise from variations in the crystal packing, specifically the geometry of the hydrogen-bonded chains. plos.org Although the fundamental hydrogen-bonding motif remains the same across the polymorphs, the spatial arrangement of these chains differs, leading to distinct crystal structures and physical properties, such as melting point. nih.gov For instance, four polymorphs denoted 1-I, 1-III, 1-107, and 1-112 have reported melting points of 126 °C, 109 °C, 107 °C, and 112 °C, respectively. nih.gov The study of these forms highlights how subtle changes in intermolecular arrangements can lead to significantly different macroscopic properties, a central tenet of crystal engineering. nih.gov

Intermolecular Interactions in the Solid State

The stability and structure of a molecular crystal are governed by a network of non-covalent intermolecular interactions. nih.gov These interactions can be visualized and quantified to understand the crystal packing.

In the solid state of Methyl 4-hydroxybenzoate, the molecules are linked by extensive O–H···O hydrogen bonds. nih.gov These interactions form one-dimensional chains, often referred to as a catemer motif. nih.gov Specifically, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. nih.gov The geometry of these 1D chains is the primary distinguishing feature among the different polymorphs. plos.org In the stable polymorph, two distinct 1D chains are formed with donor-acceptor distances ranging from 2.726(2) to 2.765(2) Å. plos.org

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.org The surface is mapped with properties that indicate the nature and proximity of intermolecular contacts.

The most significant interactions are O···H contacts, which appear as distinct spikes in the 2D fingerprint plot and are characteristic of strong hydrogen bonding. plos.org C-H contacts also contribute significantly. plos.org The fingerprint plot can be decomposed to show the percentage contribution of each type of interaction to the total Hirshfeld surface area.

Contribution of Intermolecular Contacts in Methyl 4-hydroxybenzoate from Hirshfeld Surface Analysis

Interaction TypeContribution (%) plos.org
O···H / H···O29.7
C···H / H···C20.8

These plots provide a quantitative "fingerprint" of the intermolecular environment for a molecule in a crystal, allowing for detailed comparison between different polymorphs or compounds. crystalexplorer.net

Absence of Publicly Available Data on the of Methyl 4-ethynyl-3-hydroxybenzoate

extensive research has revealed a significant gap in the publicly available scientific literature regarding the crystallographic analysis and solid-state investigations of the chemical compound this compound. Specifically, no detailed research findings or data pertaining to its crystal growth methodologies could be identified.

Despite a thorough search for synthesis, crystallization, and single crystal structure data, no academic papers, research articles, or entries in chemical databases were found to describe the specific conditions and techniques required for the crystallization of this compound. This includes common methodologies such as slow evaporation solution technique (SEST), melt growth, or vapor phase deposition.

Consequently, information regarding the crystal system, space group, unit cell dimensions, and other key crystallographic parameters for this specific compound remains unpublished or is not accessible in the public domain. The lack of such fundamental data precludes any detailed discussion on its solid-state properties and intermolecular interactions.

While studies on structurally related benzoate (B1203000) derivatives are available, the strict focus of this inquiry on this compound prevents the inclusion of data from analogous compounds. The unique combination of the ethynyl (B1212043) and hydroxyl functional groups on the benzoate ring is expected to significantly influence its crystal packing and, therefore, requires specific experimental investigation.

This report underscores the absence of foundational research on the solid-state chemistry of this compound. Further experimental work is necessary to elucidate its crystal structure and to enable a comprehensive understanding of its material properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a prevalent method for investigating the electronic structure of organic molecules. researchgate.net This approach is used to determine optimized molecular geometry and to calculate a variety of molecular properties. epstem.net A common functional used in such studies is B3LYP, often paired with basis sets like 6-311G(d,p), to model the molecule's vibrational frequencies and other characteristics. researchgate.netepstem.net DFT calculations allow for the theoretical construction of spectra, such as FT-IR and FT-Raman, which can then be compared with experimental results to validate the computational model. researchgate.net

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides critical information about its stability and reactivity.

HOMO-LUMO Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. sci-hub.se A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are frequently employed to compute the energies of these frontier orbitals. researchgate.netresearchgate.net For example, studies on similar phenolic compounds have determined HOMO-LUMO gaps to be in the range of 4.5 to 5.2 eV, which indicates significant charge-transfer interactions within the molecule. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data This table presents typical data obtained from DFT calculations for phenolic compounds and is for illustrative purposes only.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.9
HOMO-LUMO Gap (ΔE) 4.6

Charge Analysis and Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. chemrxiv.orgrsc.org The MEP map uses a color scale to denote different electrostatic potential regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net For aromatic and phenolic compounds, the negative potential is often localized around electronegative oxygen atoms. researchgate.net

Charge analysis methods, such as Mulliken population analysis, are used to quantify the partial charge on each atom within the molecule, providing further insight into its electronic structure. researchgate.net This analysis helps in understanding intermolecular interactions like hydrogen bonding. researchgate.net

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Data This table shows representative potential values for different atomic sites in a phenolic molecule and is for illustrative purposes only.

Atomic SitePotential Range (a.u.)Implication
Hydroxyl OxygenNegative (e.g., -0.06)Electron-rich, site for electrophilic attack
Aromatic ProtonsPositive (e.g., +0.04)Electron-poor
Ethynyl (B1212043) GroupModerately NegativeRegion of π-electron density

Conformational Analysis and Molecular Modeling

Conformational analysis is performed to identify the most stable three-dimensional structure of a molecule by examining the potential energy as a function of bond rotations. sci-hub.se By scanning the potential energy surface, researchers can locate the lowest-energy conformer, which represents the most probable structure of the molecule under given conditions. sci-hub.se This optimized geometry is crucial for the accuracy of all other computational predictions. Molecular modeling uses these stable structures to build visual representations that aid in studying intermolecular interactions and predicting how the molecule might interact with other chemical species. sci-hub.se

Intermolecular Interaction Studies

The physical properties of Methyl 4-ethynyl-3-hydroxybenzoate in its condensed phases (solid and liquid) are governed by a network of non-covalent intermolecular interactions. Computational methods are crucial for dissecting these forces, which include hydrogen bonding, van der Waals forces, and π-interactions.

The hydroxyl (-OH) and ester (-COOCH₃) groups are primary sites for hydrogen bonding . The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. The ethynyl group (C≡CH) can also participate in weaker C-H···π interactions.

Prediction of Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. By calculating the electronic structure and vibrational frequencies, DFT can generate theoretical spectra that aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C≡C and ≡C-H stretches of the ethynyl group. Comparing the computed spectrum with the experimental one helps in assigning the observed absorption bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.gov This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to electron excitations between molecular orbitals, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). lmu.edu

The table below illustrates the type of data that can be generated through DFT calculations for this compound, based on methodologies applied to similar compounds. nih.gov

Spectroscopic PropertyFunctional Group / AtomPredicted Value (Illustrative)Computational Method
IR Wavenumber (cm⁻¹)O-H stretch~3500DFT/B3LYP
IR Wavenumber (cm⁻¹)C≡C stretch~2100DFT/B3LYP
IR Wavenumber (cm⁻¹)C=O stretch~1715DFT/B3LYP
¹H NMR Chemical Shift (ppm)Ar-H7.0 - 8.0DFT/GIAO
¹³C NMR Chemical Shift (ppm)C=O~166DFT/GIAO
UV-Vis λmax (nm)π → π*~280TD-DFT

Reaction Mechanism Studies

Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. A primary synthetic route for this compound is the Sonogashira cross-coupling reaction. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide (e.g., Methyl 4-iodo-3-hydroxybenzoate) with a terminal alkyne, catalyzed by palladium and copper(I) species. libretexts.org The generally accepted mechanism proceeds through a catalytic cycle involving several key steps. nih.govlibretexts.org

The Sonogashira coupling mechanism has been the subject of computational modeling using methods like DFT. nih.gov These studies map the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products. The key elementary steps in the catalytic cycle are:

Transmetalation: A copper(I) acetylide species, formed from the terminal alkyne and a copper(I) salt, transfers the ethynyl group to the palladium center. libretexts.org

Reductive Elimination: The final step involves the coupling of the aryl and ethynyl ligands on the palladium center, forming the C-C bond of the product and regenerating the active Pd(0) catalyst. fiveable.me

Computational studies help to refine our understanding of the catalytic pathways. The Sonogashira reaction is traditionally co-catalyzed by a copper(I) salt, which facilitates the formation of the reactive copper acetylide intermediate. However, copper-free pathways have also been developed and studied. researchgate.net

In the copper-free mechanism, the deprotonation of the alkyne and its subsequent coordination to the palladium center are proposed to occur via a different route, sometimes involving the base directly in the coordination sphere of the palladium. researchgate.net Computational modeling can compare the energy barriers of the copper-catalyzed versus copper-free pathways, helping to explain why one may be more efficient under certain conditions. The choice of ligands on the palladium catalyst (e.g., phosphines) and the base used are critical variables that significantly influence the reaction's efficiency, and their effects can be rationalized through computational analysis of the transition state energies. nih.govnih.gov

Solid-State Computational Modeling

While solution-phase properties are important, the behavior of this compound in the solid state is critical for applications in materials science. Solid-state computational modeling, often using crystal structure prediction (CSP) methods, aims to determine the most stable arrangement of molecules in a crystal lattice.

These models explore how molecules pack together to maximize favorable intermolecular interactions, such as the hydrogen bonds and π-stacking discussed previously. For related oligo-phenylene-ethynylene (OPE) structures, computational and experimental studies have shown that intermolecular forces like C–X···H and C–X···π interactions are crucial in directing the three-dimensional assembly. researchgate.net The final predicted crystal structure determines macroscopic properties like density, morphology, and even electronic properties in the solid state. rsc.org

A key quantity in solid-state modeling is the lattice energy, which is the energy required to separate one mole of a crystalline solid into its constituent molecules or ions in the gaseous state. libretexts.org It is a direct measure of the strength of the intermolecular forces holding the crystal together.

Lattice energy can be calculated computationally, primarily through two approaches:

Atom-Atom Potential Methods: This approach uses classical force fields to sum the interaction energies (van der Waals, electrostatic) between all pairs of atoms in the crystal lattice.

Thermochemical Cycles: The Born-Haber cycle, an application of Hess's Law, can be used to determine the lattice energy from other known thermochemical quantities like the enthalpy of formation and enthalpy of sublimation. lumenlearning.com

Calculations show that lattice energy is highly dependent on factors like molecular charge and intermolecular distance. youtube.com For molecular crystals like this compound, the lattice energy reflects the sum of all non-covalent interactions, providing a quantitative measure of the crystal's stability.

Periodic Electronic Structure Calculations

Periodic electronic structure calculations are a class of computational methods used to model the electronic properties of crystalline solids, surfaces, and polymers, where the system has a repeating, periodic structure. These calculations are crucial for understanding the bulk properties of materials, such as their electronic band structure, density of states, and charge transport characteristics.

While specific periodic electronic structure calculations for this compound are not prominently documented, the principles of such studies on aromatic compounds are well-established ibm.com. These calculations typically employ DFT with periodic boundary conditions. For instance, studies on the electronic structure of vanadyl pyrophosphate, a material with mixed ionic-covalent character, demonstrate how computational models can elucidate the electronic differences between atoms in a periodic structure researchgate.net. Similar approaches could be applied to the crystalline phase of this compound to understand its potential as a semiconductor or other electronic material. The investigation of polycyclic aromatic hydrocarbon ions, though not strictly periodic in the same sense, also highlights the power of electronic structure calculations in understanding larger systems of interest in materials science and astrophysics astrochemistry.org.

Prediction of Optical and Electronic Properties (e.g., Hyperpolarizability)

The prediction of optical and electronic properties of organic molecules is a significant area of computational chemistry, with a particular focus on nonlinear optical (NLO) materials. Organic molecules with donor-π-acceptor architectures can exhibit large hyperpolarizabilities, making them suitable for applications in optoelectronics nih.gov. The substituent groups on the aromatic ring of this compound (a hydroxyl group as a donor, the ethynyl group as a π-system, and the methyl ester as an acceptor) suggest that it may possess interesting NLO properties.

DFT and Time-Dependent DFT (TD-DFT) are the primary methods for calculating these properties. The calculations can predict various parameters, including dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation, a phenomenon where light of a certain frequency is converted to light with double that frequency.

Computational studies on various organic molecules provide a framework for understanding what might be expected for this compound. For example, research on substituted benzenes has shown that the nature and position of substituent groups significantly influence the NLO response dtic.mil. The interplay of electron-donating and electron-withdrawing groups across a π-conjugated system is crucial for enhancing the hyperpolarizability.

Table 1: Calculated Electronic Properties of Structurally Related Aromatic Compounds

The following interactive table presents calculated electronic properties for various aromatic compounds, illustrating the range of values that can be obtained through computational methods. These examples, while not of this compound itself, provide a reference for the types of properties and values that are computationally accessible.

CompoundMethodDipole Moment (μ) (Debye)Polarizability (α) (esu)First Hyperpolarizability (β) (esu)
4,4' Dimethylaminocyanobiphenyl (DMACB)HF/6-31G(d,p)6.6024.39 x 10⁻²⁴99.77 x 10⁻³¹
4,4' Dimethylaminocyanobiphenyl (DMACB)B3LYP/6-31G(d,p)8.5028.87 x 10⁻²⁴489.88 x 10⁻³¹
4,4' Dimethylaminocyanobiphenyl (DMACB)B3PW91/6-31G(d,p)8.6628.88 x 10⁻²⁴499.87 x 10⁻³¹
Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoateCAM-B3LYP/aug-cc-pVTZ--Significant second-order nonlinear susceptibility at 532 nm
DTS(FBTTh2)2-based derivativesM06/6-31G(d,p)-up to 3.485 x 10⁻²²up to 13.44 x 10⁻²⁷

Data sourced from computational studies on the respective compounds. nih.govscirp.orgnih.gov

The data in the table highlights how different computational methods (e.g., HF, B3LYP, B3PW91) can yield varying results for the same molecule scirp.org. It also shows the significant NLO responses that can be achieved in molecules with appropriate donor-acceptor structures nih.govnih.gov. For this compound, the hydroxyl group would act as an electron donor and the ester and ethynyl groups as electron-withdrawing/π-conjugating elements. This arrangement is conducive to intramolecular charge transfer upon excitation, a key factor for a high hyperpolarizability value.

Furthermore, computational investigations into heterocyclic compounds have detailed the calculation of a wide range of electronic properties from HOMO and LUMO energies, including ionization potential, electron affinity, electronegativity, and molecular hardness and softness researchgate.net. These parameters are crucial for understanding the reactivity and kinetic stability of the molecule, which are in turn related to its NLO properties. A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a more significant NLO response nih.gov.

Applications in Materials Science and Advanced Technologies

Precursors for Polymer Synthesis

The presence of multiple reactive sites in Methyl 4-ethynyl-3-hydroxybenzoate makes it an ideal candidate as a monomer or precursor for the synthesis of various functional polymers. The hydroxyl and methyl ester groups can participate in traditional polymerization reactions like condensation, while the terminal ethynyl (B1212043) group offers a site for cross-linking and post-polymerization modification, leading to materials with enhanced thermal and mechanical properties.

Polybenzoxazole (PBO) Polymer Development

Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance. researchgate.net The synthesis of PBOs typically involves the polycondensation of a bis-o-aminophenol with a dicarboxylic acid or its derivative, followed by a thermal cyclodehydration step. researchgate.netgoogle.comgoogle.com

While direct synthesis of PBOs from this compound as the sole monomer is not the standard route, its structure is highly relevant. The ortho-hydroxy-ester functionality is a key feature. Hypothetically, a derivative of this compound, such as a di-functional version, could serve as a monomer in PBO synthesis. The ethynyl group would be preserved in the polymer backbone, offering a reactive site for subsequent cross-linking. This cross-linking capability is highly desirable for improving the performance of PBOs in demanding applications such as aerospace and microelectronics. researchgate.net

Table 1: Potential Monomers for Ethynyl-Functionalized PBOs

Monomer Name Chemical Structure Potential Role in PBO Synthesis
2,2'-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (BisAPAF) Not applicable Standard bis-o-aminophenol monomer. researchgate.net
Isophthaloyl chloride (IC) Not applicable Standard dicarboxylic acid chloride monomer. researchgate.net

Ethynyl-Functionalized Polymer Architectures

The terminal ethynyl group in this compound is a powerful tool for creating advanced polymer architectures. This functional group can undergo a variety of reactions, including cycloadditions (like the "click" reaction), and polymerization reactions such as those initiated by transition metal catalysts. This allows for the creation of highly cross-linked networks, dendrimers, and other complex polymer structures.

The incorporation of the ethynyl group into a polymer backbone imparts several advantageous properties. Upon heating, the ethynyl groups can react with each other to form a highly cross-linked, thermally stable network. This process, known as thermal curing, significantly enhances the mechanical properties, solvent resistance, and thermal stability of the resulting polymer. Such polymers are valuable in applications requiring high-performance adhesives, composites, and coatings.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. aps.orgekb.eg The NLO response of a molecule is often associated with the presence of an electron-rich donor group and an electron-deficient acceptor group connected by a conjugated π-electron system. lew.ronih.gov

This compound possesses the key structural features of a potential NLO chromophore. The hydroxyl group acts as an electron donor, while the methyl ester group serves as an electron acceptor. These are connected through the conjugated system of the benzene (B151609) ring and the ethynyl group. The presence of the ethynyl group extends the π-conjugation, which can enhance the NLO properties. Theoretical studies and experimental investigations on similar molecules suggest that compounds with this arrangement can exhibit significant second- and third-order NLO responses. lew.ronih.govresearchgate.net

Table 2: Comparison of Structural Features for NLO Activity

Compound Electron Donor Group Electron Acceptor Group Conjugated System Potential for NLO Activity
This compound -OH -COOCH₃ Benzene ring, C≡C High
p-Nitroaniline -NH₂ -NO₂ Benzene ring High (well-known NLO material)

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic polymers and inorganic materials at the molecular or nanoscale level. u-tokyo.ac.jpnih.govunipa.it These materials often exhibit synergistic properties, such as enhanced mechanical strength, thermal stability, and tailored optical or electronic properties.

This compound is a valuable building block for creating such hybrid materials. The hydroxyl and methyl ester groups can participate in sol-gel processes, a common method for synthesizing inorganic networks like silica (B1680970) (SiO₂) or titania (TiO₂). unipa.it The organic part of the molecule becomes covalently bonded to the inorganic matrix, ensuring a homogeneous distribution and strong interfacial adhesion. The ethynyl group provides an additional reactive handle for further functionalization or for creating cross-linked hybrid networks. For instance, the ethynyl groups can be used to attach other organic molecules or to create a secondary organic polymer network within the inorganic matrix. nih.gov

Role as Building Blocks in Complex Molecule Synthesis

In synthetic chemistry, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. wikipedia.org this compound, with its three distinct functional groups, is an excellent example of a versatile building block. illinois.edubeilstein-journals.orgnih.govnih.gov Each functional group can be selectively reacted, allowing for a stepwise and controlled synthesis of complex target molecules.

The hydroxyl group can be alkylated, acylated, or used as a directing group in aromatic substitution reactions.

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides.

The ethynyl group is particularly versatile and can participate in a wide range of reactions, including Sonogashira coupling, "click" chemistry (azide-alkyne cycloaddition), and various cyclization reactions to form heterocyclic compounds.

This trifunctional nature allows chemists to use this compound as a starting point for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Polybenzoxazole (PBO)
2,2'-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (BisAPAF)
Isophthaloyl chloride (IC)
p-Nitroaniline
Dimethyl terephthalate
Silica (SiO₂)

Biological Activity Research and Mechanistic Studies Non Clinical

Structure-Activity Relationship (SAR) Studies of Derivatives

No specific structure-activity relationship (SAR) studies for derivatives of Methyl 4-ethynyl-3-hydroxybenzoate are available in the reviewed scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and such research has not been published for this particular molecule.

In Vitro Biological Screening

There is no publicly available data from in vitro biological screenings of this compound. Such screenings are fundamental in early-stage drug discovery to identify potential biological effects of a compound, but results for this specific substance have not been reported.

Investigation of Enzyme Inhibition Profiles

Investigations into the enzyme inhibition profile of this compound have not been documented in the accessible scientific literature. Therefore, its potential to act as an inhibitor for any specific enzymes remains unknown.

Cellular Pathway Modulation

Information regarding the modulation of cellular pathways by this compound is not available. This includes a lack of data on its effects on cell cycle regulation and apoptosis induction.

There are no published studies detailing the effects of this compound on cell cycle regulation.

The potential for this compound to induce apoptosis and the mechanisms by which it might do so have not been investigated in any publicly available research.

Antimicrobial Properties

Despite the common antimicrobial properties of some benzoate (B1203000) derivatives, there is no specific research available that details the antimicrobial properties of this compound against any microorganisms.

Antifungal Activity

Derivatives of hydroxybenzoic acid have demonstrated notable antifungal properties against a range of pathogenic fungi. The antifungal efficacy is influenced by the nature and position of substituents on the aromatic ring.

Research has shown that benzoic acid and its hydroxylated forms, such as p-hydroxybenzoic acid, exhibit significant, concentration-dependent fungistatic activity against plant pathogenic fungi like Alternaria solani, the causative agent of early blight in tomatoes. nih.gov The inhibitory effect on the mycelial growth of the fungus increases with higher concentrations of these compounds. nih.gov Similarly, esters of p-hydroxybenzoic acid, commonly known as parabens, are widely used as antifungal agents in cosmetics and food preservation. selleckchem.comwikipedia.org For instance, Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) is effective in inhibiting the growth of molds. The antifungal action of these compounds is often attributed to their ability to disrupt cell membrane integrity and function.

A study investigating the antifungal effects of salicylic (B10762653) acid and other benzoic acid derivatives against Eutypa lata, a pathogenic fungus, highlighted that the antifungal efficiency is pH-dependent, with increased activity at more acidic pH levels, which correlates with a higher uptake of the compound by the fungus. researchgate.net Furthermore, the presence of specific functional groups, such as prenyl chains and a carboxyl group, has been shown to be important for the antifungal activity of benzoic acid derivatives against phytopathogenic fungi. semanticscholar.org

Table 1: Antifungal Activity of Selected Hydroxybenzoic Acid Derivatives

Compound/ExtractFungal SpeciesObserved EffectReference
Benzoic AcidAlternaria solaniConcentration-dependent inhibition of mycelial growth. nih.gov
p-Hydroxybenzoic AcidAlternaria solaniConcentration-dependent inhibition of mycelial growth. nih.gov
Methyl 4-hydroxybenzoateMoldsGrowth inhibition.
Salicylic AcidEutypa lataConcentration-dependent inhibition of mycelial growth. researchgate.net

Antibacterial Activity

The antibacterial potential of hydroxybenzoic acid derivatives has been well-documented. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Esters of 4-hydroxybenzoic acid (parabens) are known for their antimicrobial properties against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. globalresearchonline.netnih.gov The effectiveness of these esters tends to increase with the length of the alkyl chain, a property linked to decreased polarity and enhanced ability to cross the bacterial cell wall. globalresearchonline.net

A study on a hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. nih.gov Notably, at lower concentrations, its activity was comparable to or even higher than that of some commercially used parabens against S. aureus. nih.gov Furthermore, 4-hydroxybenzoic acid itself has been identified as an effective phenolic acid against various microorganisms. dergipark.org.tr

Table 2: Antibacterial Activity of Selected Hydroxybenzoic Acid Derivatives

CompoundBacterial SpeciesObserved EffectReference
Esters of 4-hydroxybenzoic acid (Parabens)Staphylococcus aureus, Escherichia coliAntimicrobial activity. globalresearchonline.netnih.gov
1-O-(4-hydroxybenzoyl)-glycerolStaphylococcus aureus, Escherichia coliAntimicrobial activity. nih.gov
4-Hydroxybenzoic acidVarious microorganismsAntimicrobial activity. dergipark.org.tr

Neuroprotective Investigations

Recent non-clinical research has explored the neuroprotective potential of hydroxybenzoic acid derivatives, focusing on their ability to counteract oxidative stress and inflammation, key contributors to neurodegenerative processes.

Studies on 4-hydroxybenzoic acid (HBA) and its metabolite, protocatechuic acid (PCA), have shown that both compounds can protect primary cerebellar granule neurons from oxidative stress induced by hydrogen peroxide. nih.govresearchgate.net Interestingly, their protective effects differ under other cellular stress conditions. For instance, in response to nitrosative stress, only PCA showed neuroprotective effects, while HBA was effective against glutamate-induced excitotoxicity. nih.gov This suggests that subtle structural differences can lead to distinct mechanisms of neuroprotection.

Further investigations have revealed that 4-hydroxybenzoic acid can inhibit the aggregation and propagation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov Another derivative, Methyl 3,4-dihydroxybenzoate (MDHB), has been shown to protect human neuroblastoma cells (SH-SY5Y) and primary cortical neurons against oxidative damage and apoptosis induced by neurotoxins. nih.govnih.gov The neuroprotective mechanisms of these compounds are often linked to their antioxidant properties and their ability to modulate cellular signaling pathways involved in cell survival and death. nih.govnih.gov

Molecular Interaction Studies

The biological activities of hydroxybenzoic acid derivatives are underpinned by their interactions with various molecular targets. While specific molecular interaction studies for this compound are not available, research on related compounds provides insights into their potential mechanisms of action.

The antimicrobial effects of parabens are thought to involve the inhibition of synthesis of DNA, RNA, and key enzymes like ATPases and phosphotransferases in microorganisms. The increased efficacy with longer alkyl chains suggests that interactions with the lipid bilayer of the cell membrane are crucial for their activity. globalresearchonline.net

In the context of neuroprotection, 4-hydroxybenzoic acid has been shown to exert anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov This inhibition is partly due to its ability to decrease the production of reactive oxygen species (ROS). nih.gov Furthermore, derivatives like Methyl 3,4-dihydroxybenzoate have been observed to modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family and caspases, and to activate pro-survival signaling pathways like the Akt pathway in neuronal cells. nih.govnih.gov

The structural features of these compounds, including the hydroxyl and carboxyl groups on the benzene (B151609) ring, are critical for their interactions with biological macromolecules, influencing their therapeutic potential. semanticscholar.org

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 4-ethynyl-3-hydroxybenzoate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves esterification of 4-ethynyl-3-hydroxybenzoic acid with methanol under acid catalysis. Key steps include:

  • Protection of hydroxyl groups : Use acetyl or trimethylsilyl groups to prevent side reactions during esterification .
  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) enhances reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water yields high purity (>95%).

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Q. Q2. How can crystallographic data for this compound be accurately refined, and what software is recommended?

Methodological Answer: X-ray crystallography data refinement employs SHELXL due to its robustness in handling small-molecule structures:

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution datasets.
  • Hydrogen placement : Apply riding models for non-polar hydrogens; refine hydroxyl hydrogens freely .
  • Validation : Check R-factor convergence (target: <5%) and residual electron density (<0.3 eÅ⁻³).

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Advanced Research Questions

Q. Q3. How do steric and electronic effects of the ethynyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ethynyl group acts as a π-electron-rich moiety, enabling:

  • Sonogashira coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI catalysis in THF/Et₃N (yields: 70–85%) .
  • Steric hindrance : Ortho-hydroxy and methyl ester groups reduce reaction rates by ~20% compared to unsubstituted analogs.
  • Electronic tuning : Electron-withdrawing ester groups stabilize transition states, enhancing regioselectivity .

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Q. Q4. What analytical techniques resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from:

  • Purity issues : Validate compound purity via HPLC-MS (≥98%) and ¹H/¹³C NMR.
  • Assay conditions : Standardize enzyme inhibition assays (e.g., COX-2) with controls for pH (7.4) and temperature (37°C) .
  • Structure-activity relationships (SAR) : Compare substituent effects using analogs like methyl 3-formamido-4-hydroxybenzoate (IC₅₀: 12 μM vs. 18 μM for ethynyl derivative) .

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Q. Q5. How can computational modeling predict the compound’s interaction with biological targets such as kinase enzymes?

Methodological Answer: Use docking simulations (AutoDock Vina) and MD trajectories (GROMACS):

  • Ligand preparation : Optimize geometry at B3LYP/6-31G* level.
  • Binding affinity : Ethynyl groups enhance hydrophobic interactions (ΔG: −9.2 kcal/mol vs. −7.5 kcal/mol for non-ethynyl analogs).
  • Validation : Cross-check with experimental IC₅₀ data and mutagenesis studies .

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Data Interpretation and Validation

Q. Q6. How should researchers address conflicting NMR spectral data for this compound in different solvents?

Methodological Answer:

  • Solvent effects : Compare DMSO-d₆ (hydroxyl proton at δ 10.2 ppm) vs. CDCl₃ (δ 9.8 ppm) to assess hydrogen bonding.
  • Dynamic effects : Use 2D NOESY to confirm spatial proximity of ethynyl and ester groups.
  • Quantitative analysis : Integrate peaks with ≥95% agreement across triplicate runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.